molecular formula C19H25N5O4S B6530826 2-(2-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946225-85-0

2-(2-methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530826
CAS No.: 946225-85-0
M. Wt: 419.5 g/mol
InChI Key: RVHWNCMRGKMCJL-UHFFFAOYSA-N
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Description

2-(2-Methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a structurally complex small molecule featuring:

  • A 2-methylphenoxy group linked to an acetamide backbone.
  • A piperazine ring substituted at the 4-position with a pyrimidin-2-yl moiety.
  • A sulfonamide bridge connecting the piperazine to the ethylacetamide chain.

This compound’s design integrates pharmacophores associated with receptor binding (e.g., pyrimidine for adenosine or kinase interactions) and sulfonamide groups for enhanced solubility and metabolic stability.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4S/c1-16-5-2-3-6-17(16)28-15-18(25)20-9-14-29(26,27)24-12-10-23(11-13-24)19-21-7-4-8-22-19/h2-8H,9-15H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHWNCMRGKMCJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities Toxicity/Safety
Target: 2-(2-Methylphenoxy)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide Pyrimidin-2-yl-piperazinylsulfonyl, 2-methylphenoxy ~435 (estimated) Inferred: Potential kinase/receptor modulation (pyrimidine motif) Not reported; similar sulfonamides suggest handling precautions for irritancy
2-(4-Methylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide () Methylsulfonyl-piperazine, 4-methylphenoxy 403.45 Not explicitly stated; methylsulfonyl may enhance metabolic stability Likely similar irritancy risks (sulfonamide group)
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide (Acetylsulfadiazine, ) Pyrimidin-2-ylsulfamoyl, acetamide 309.32 Antimicrobial (sulfonamide class) Known hypersensitivity risks
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide () Ethylphenoxy, pyrrolidinylphenyl 338.44 Not reported; pyrrolidine may enhance CNS penetration H302 (oral toxicity), H315 (skin irritation)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () Chloronitrophenyl, methylsulfonyl 292.73 Intermediate for heterocyclic synthesis (e.g., thiadiazoles) Nitro groups may confer mutagenicity risks

Key Observations:

Structural Variations and Activity: The pyrimidin-2-yl group in the target compound distinguishes it from analogs with methylsulfonyl () or pyrrolidine () substituents. Pyrimidine is a privileged scaffold in kinase inhibitors (e.g., imatinib) and adenosine receptor ligands . Phenoxyacetamide derivatives (e.g., ) are frequently associated with anti-inflammatory and analgesic activities, suggesting the target compound may share these properties .

Physicochemical Properties: The sulfonamide bridge in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs (e.g., ). However, this group may increase renal toxicity risks, as seen in sulfonamide antibiotics .

Safety Profiles :

  • Compounds with sulfonamide groups (e.g., ) commonly exhibit skin/eye irritation (H315, H319) and acute oral toxicity (H302). The target compound likely requires similar handling precautions .
  • Nitro groups (e.g., ) are associated with mutagenicity, but their absence in the target compound reduces this risk .

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